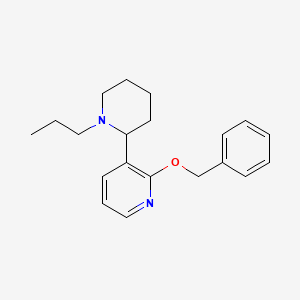

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine

Description

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine (CAS: 1352490-77-7) is a pyridine derivative featuring a benzyloxy substituent at the 2-position and a 1-propylpiperidin-2-yl group at the 3-position of the pyridine ring. This compound is cataloged under the product code HR447521 by Hairui Chemical and is structurally notable for its dual functionalization, which may confer unique physicochemical and pharmacological properties .

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3 |

InChI Key |

GNOUZDOVYBBOKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Hydrogenation-Alkylation-Benzylation

-

Piperidine synthesis : Hydrogenate 3-cyanopyridine using Rh/C at 80 bar H₂, 100°C.

-

N-propylation : React with propyl bromide and K₂CO₃ in acetonitrile (reflux, 8 h).

-

Pyridine coupling : Suzuki-Miyaura reaction with 3-bromo-2-hydroxypyridine (Pd(OAc)₂, SPhos, K₃PO₄).

-

Benzylation : Treat with benzyl bromide/DABCO in THF (rt, 12 h).

Route 2: One-Pot Tandem Reaction

A streamlined approach involves:

-

Simultaneous hydrogenation and alkylation : Use Pd/C and propyl iodide in MeOH/H₂O (50°C, 24 h).

-

In-situ benzylation : Add benzyl bromide and Cs₂CO₃, heating to 80°C for 6 h.

Optimization and Challenges

Catalytic System Efficiency

Protecting Group Strategies

-

Cbz protection : Used in benzimidazole syntheses to prevent undesired side reactions during N-alkylation.

-

Boc deprotection : TFA in DCM (rt, 2 h) cleaves Boc groups without affecting benzyloxy functionalities.

Analytical Characterization

Key data for intermediates and final product:

Industrial-Scale Considerations

Chemical Reactions Analysis

Benzyloxy Group Reactivity

The benzyloxy substituent at the 2-position of the pyridine ring undergoes characteristic cleavage and substitution reactions:

-

Catalytic Hydrogenation :

Hydrogenolysis with Pd/C or Raney Ni under H₂ removes the benzyl group, yielding 2-hydroxy-3-(1-propylpiperidin-2-yl)pyridine. This reaction is critical for deprotection in synthetic pathways. -

Acid-Catalyzed Cleavage :

Treatment with HCl or HBr in ethanol generates the corresponding phenol derivative, facilitating further functionalization.

Pyridine Ring Functionalization

The pyridine core participates in electrophilic and nucleophilic substitutions:

-

Nitration :

Directed by the electron-donating benzyloxy group, nitration at the 5-position occurs with HNO₃/H₂SO₄, producing 5-nitro-2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine.

Conditions : 0–5°C, 4–6 h . -

Halogenation :

Bromination with Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions (e.g., Suzuki-Miyaura).

Piperidine Moieties in Alkylation and Cyclization

The 1-propylpiperidin-2-yl group enables:

-

N-Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.

Example : Methylation at the piperidine nitrogen generates 1-propyl-2-(pyridin-3-yl)piperidinium iodide . -

Cyclization Reactions :

Under microwave irradiation with β-dicarbonyl compounds, the piperidine nitrogen facilitates the formation of fused heterocycles (e.g., imidazo[4,5-b]pyridines) .

Biological Interactions and Enzyme Inhibition

The compound exhibits reactivity in biological systems:

-

Metalloenzyme Inhibition :

Acts as a competitive inhibitor of leukotriene A4 hydrolase (LTA4H), disrupting leukotriene synthesis.

Mechanism : Coordination of the pyridine nitrogen to the zinc ion in the enzyme’s active site . -

PARP-1/2 Inhibition :

Structural analogs (e.g., benzimidazole carboxamides) demonstrate nanomolar IC₅₀ values against PARP enzymes, suggesting potential for similar activity via piperidine-pyridine interactions .

Synthetic Routes and Key Intermediates

The compound is synthesized via multistep routes involving:

-

Piperidine-Pyridine Coupling :

Ullmann coupling between 2-benzyloxypyridine-3-boronic acid and 1-propylpiperidine-2-bromide. -

Microwave-Assisted Cyclization :

K₂CO₃-mediated cyclization of γ,δ-alkynyl oximes under microwave irradiation (70°C, 30 min) .

Scientific Research Applications

Pharmacological Potential

The pharmacological applications of 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine can be categorized into several key areas:

-

Neuropharmacology :

- The compound shows promise as a modulator for neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of pyridine compounds can effectively block amyloid beta-induced mitochondrial dysfunction, which is a significant factor in Alzheimer's pathology. For instance, a related compound was found to maintain mitochondrial function and cell viability in various assays, suggesting potential for therapeutic development in neurodegenerative disorders .

-

Antimicrobial Activity :

- Compounds with similar structural characteristics have demonstrated antimicrobial properties. Studies have shown that certain pyridine derivatives exhibit significant activity against bacterial strains, making them candidates for developing new antibiotics . The introduction of specific substituents can enhance this activity, indicating a pathway for optimizing antimicrobial efficacy.

-

Anti-inflammatory Properties :

- The anti-inflammatory capabilities of pyridine-based compounds have been documented, particularly in models of retinal ischemia and obesity-related inflammation. These compounds can modulate inflammatory pathways and transcription factors associated with oxidative stress, potentially leading to therapeutic strategies for inflammatory diseases .

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

-

Alzheimer's Disease Research :

- A study focused on the development of small molecules based on pyridine structures reported that certain derivatives effectively inhibit mitochondrial permeability transition pore (mPTP) opening induced by amyloid beta. This inhibition was linked to improved mitochondrial function and reduced cytotoxicity, marking a significant step towards potential Alzheimer's therapeutics .

-

Antimicrobial Testing :

- In vitro testing of related pyridine derivatives revealed promising results against various bacterial strains, showcasing their potential as new antimicrobial agents. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance antimicrobial efficacy significantly .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and propylpiperidinyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are conducted to elucidate these interactions and their effects on cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the benzyloxy group (2- vs. 3-) and the type of nitrogen heterocycle (piperidine vs.

Physicochemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

- Molecular Weight : The target compound (310.44 g/mol) is heavier than analogues like 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (282.38 g/mol), likely due to the propylpiperidine side chain .

- Polarity : The presence of a hydrophilic piperidine ring and hydrophobic benzyloxy group suggests amphiphilic properties, which may enhance membrane permeability compared to purely aromatic derivatives .

Commercial Availability and Pricing

Commercial Notes:

- The target compound is marketed as a specialty intermediate, with pricing likely influenced by its complex synthesis (e.g., multi-step functionalization of pyridine) .

- Analogues like 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine are available in bulk quantities, suggesting established synthetic routes .

Biological Activity

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and a piperidine moiety. This unique structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and disease processes.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, structural modifications can enhance antiproliferative activity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been highlighted in several studies, indicating potential as an anticancer agent .

| Activity | Cell Line | IC50 (µM) |

|---|---|---|

| Antiproliferative | MCF-7 | 0.74 |

| Apoptosis Induction | Colo357 | Significant |

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. The presence of the benzyloxy group can enhance the interaction with microbial targets, potentially increasing efficacy against bacterial and viral pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzyloxy group can significantly affect the compound's pharmacological profile.

- Substitution Effects : Variations in the alkyl chain length on the piperidine ring have been shown to influence receptor affinity and selectivity.

- Functional Group Variations : Changes in the benzyloxy substituent can lead to enhanced potency against specific targets.

Case Studies

Recent studies have demonstrated the compound's potential in various applications:

- Anticancer Efficacy : A study on similar pyridine compounds showed that modifications led to increased potency against breast cancer cells, with IC50 values significantly lower than standard treatments .

- Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Advanced Research Focus

- Optimize protecting groups: tert-butyldimethylsilyl (TBS) ethers stabilize intermediates during piperidinyl group installation .

- Use flow chemistry for exothermic steps (e.g., Friedel-Crafts reactions) to enhance scalability and control .

How can boronic acid derivatives of this compound be utilized in Suzuki-Miyaura couplings?

Advanced Research Focus

Synthesize a boronic ester analog (e.g., 2,6-bis(benzyloxy)-3-boronic acid pyridine) via Miyaura borylation. This intermediate enables cross-coupling with aryl halides for diversification, as seen in cereblon E3 ligase modulator development .

What analytical methods confirm the absence of byproducts from incomplete deprotection?

Basic Research Focus

Monitor deprotection (e.g., TBS removal with TBAF) via TLC and FT-IR. Compare with reference spectra for tert-butyldimethylsilyl-protected analogs (CAS 1228666-14-5) .

Advanced Consideration

Use MALDI-TOF mass spectrometry to detect trace impurities (<0.1%) undetectable by NMR .

How should researchers handle discrepancies in reported biological activity data?

Advanced Research Focus

Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges). Compare with structurally related compounds, such as 2-(4-(chloromethyl)phenyl)pyridine, which shows variable toxicity profiles . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.